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molecular formula C20H23N B1195896 4'-Heptyl-4-biphenylcarbonitrile CAS No. 41122-71-8

4'-Heptyl-4-biphenylcarbonitrile

Cat. No. B1195896
M. Wt: 277.4 g/mol
InChI Key: ZGOWXOZNUNZPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017416

Procedure details

50 Gram of 4-n-heptyl-4'-cyanobiphenyl and 500 g of 70 weight % sulfuric acid were introduced into a 2 l three neck flask and heated on a mantle heater with stirring under reflux for 2.5 hours, followed by water-cooling adding 500 ml of water, separating the resulting solid by filtration with a glass filter, water-washing and recrystallizing with glacial acetic acid, to give 47.3 g of 4-n-heptyl-biphenyl-4'-carboxylic acid ((II), R=C7H15), which was a colorless crystal having a molecular formula of C20H24O2 (composition: C 81.0%,H 8.2%, O 10.8% as calculated values and C 81.2%, H 8.3%, O 10.5% as observed values) and a melting point of 163° C and formed a smectic liquid crystal at temperatures exceeding the melting point.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]#N)=[CH:16][CH:15]=2)=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].S(=O)(=O)(O)[OH:23].[OH2:27]>>[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([OH:23])=[O:27])=[CH:16][CH:15]=2)=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a mantle heater
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
separating the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration with a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
water-washing
CUSTOM
Type
CUSTOM
Details
recrystallizing with glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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